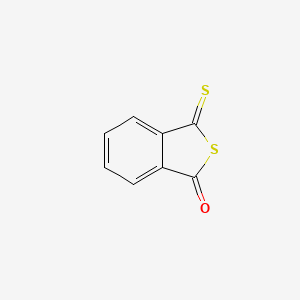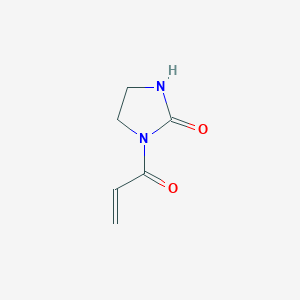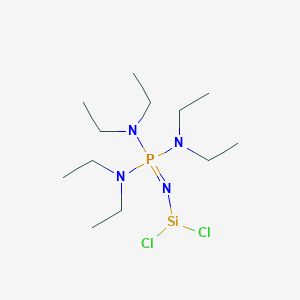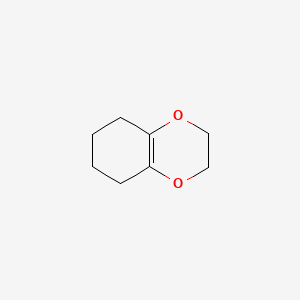
3-Sulfanylidene-2-benzothiophen-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Sulfanylidene-2-benzothiophen-1(3H)-one is a sulfur-containing heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylidene-2-benzothiophen-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a benzothiophene derivative with a sulfur source under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be carried out in large reactors. These methods prioritize yield, purity, and cost-effectiveness. Specific details would depend on the exact synthetic route chosen.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the sulfur atom to a thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.
Substitution: Conditions would vary depending on the specific substitution reaction, but could include the use of catalysts or specific solvents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzothiophene ring.
科学研究应用
3-Sulfanylidene-2-benzothiophen-1(3H)-one and similar compounds are of interest in several research areas:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers or as additives in various industrial processes.
作用机制
The mechanism of action for 3-Sulfanylidene-2-benzothiophen-1(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.
相似化合物的比较
Similar Compounds
Benzothiophene: A simpler structure without the sulfanylidene group.
Thiophene: A five-membered ring containing sulfur, but lacking the benzene ring.
Benzothiazole: Contains both sulfur and nitrogen in the heterocyclic ring.
Uniqueness
3-Sulfanylidene-2-benzothiophen-1(3H)-one is unique due to the presence of the sulfanylidene group, which can impart distinct chemical reactivity and potential biological activity compared to its simpler analogs.
属性
CAS 编号 |
112270-93-6 |
|---|---|
分子式 |
C8H4OS2 |
分子量 |
180.3 g/mol |
IUPAC 名称 |
3-sulfanylidene-2-benzothiophen-1-one |
InChI |
InChI=1S/C8H4OS2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H |
InChI 键 |
UECLXMODUHVQMG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)


![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)







![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)

